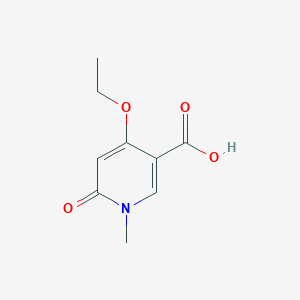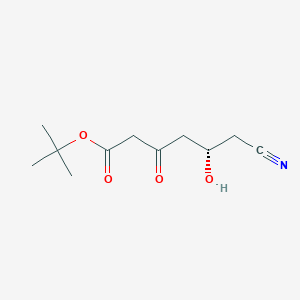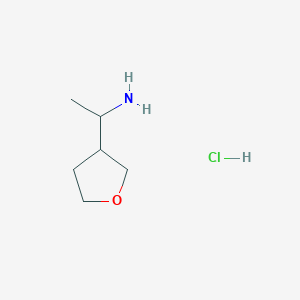
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate
Overview
Description
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, commonly referred to as K2BINDS, is a synthetic compound with many uses in scientific research. It is a metal-ion complexing agent used for the synthesis of metal-organic frameworks (MOFs) and is also used in the preparation of catalysts and molecular recognition materials. K2BINDS has a wide range of applications, including in the fields of materials science, biochemistry, and molecular biology.
Scientific Research Applications
-
Solubility and Thermodynamic Properties of Dipotassium Hydrogenphosphates
- Scientific Field: Solution Chemistry
- Application Summary: This research focuses on the solubility and thermodynamic properties of dipotassium hydrogenphosphate in aqueous solutions at various temperatures .
- Methods of Application: The experimental solubilities of aqueous solutions were performed for K2HPO4 from ms (exp) = 9.66 to 15.63 mol·kg −1, respectively, from 298.15 to 353.15 K . The water activities of K2HPO4 aqueous solutions were measured from dilute to the saturated solution, using the hygrometric method at different temperatures .
- Results: The Gibbs energies of dissolution of K2HPO4 (s) and the solubility product were also determined at various temperatures .
-
Structure and Applications of Surfactants
- Scientific Field: Surfactant Chemistry
- Application Summary: Surfactant molecules, which can be dipotassium compounds, have two parts with different affinities with water. One part is polar and soluble in water, commonly called “hydrophilic head”, while the other part is apolar, presenting rather an affinity for fatty substances and commonly called “hydrophobic chain” .
- Methods of Application: The behavior of these molecules is directly related to the aversion to water of the nonpolar groups, whereas the polar moieties tend to be highly hydrated .
- Results: Their surfactant properties are therefore essentially based on the balance between the hydrophilic and hydrophobic parts of the molecule, called HLB (Hydrophile-Lipophile Balance) .
-
Nanoparticles Research
- Scientific Field: Nanotechnology
- Application Summary: Nanoparticles research is gaining more attention due to intense scientific exploration, owing to potential applications in various industries relating to biomedical, optical and electronic fields .
- Methods of Application: NPs are distinct as atomic and molecular aggregates characterized by size less than 100 nm .
- Results: This research is still ongoing, and the results are yet to be published .
-
Food-Grade Phosphates
- Scientific Field: Food Science
- Application Summary: Food-grade phosphates, including dipotassium phosphate, are used in the production of foods to function as buffers, sequestrants, acidulants, bases, flavors, cryoprotectants, gel accelerants, dispersants, nutrients, precipitants, and as free-flow (anticaking) or ion-exchange agents .
- Methods of Application: The actions of phosphates affect the chemical leavening of cakes, cookies, pancakes, muffins, and doughnuts; the even melt of processed cheese; the structure of a frankfurter; the bind and hydration of delicatessen meats; the fluidity of evaporated milk; the distinctive flavor of cola beverages; the free flow of spice blends; the mineral content of isotonic beverages; and the light color of par-fried potato strips .
- Results: The use of phosphates in food production has been defined for some foods by the Code of Federal Regulations, specifically Titles 9 and 21 for foods regulated by the U.S. Department of Agriculture (USDA) and the U.S. Food and Drug Administration (FDA), respectively .
-
Coffee Creamers
- Scientific Field: Food Science
- Application Summary: Dipotassium Phosphate is an excellent highly soluble buffer for casein-based coffee creamers .
- Methods of Application: The use of Dipotassium Phosphate stabilizes the protein layer around the fat droplets, thus, preventing syneresis and curdling of the protein when added to hot, acidic coffee or tea .
- Results: This application improves the quality and stability of coffee creamers .
properties
IUPAC Name |
dipotassium;1-(2-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2.2K/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWKFXOUXLSOSQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)



![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)


